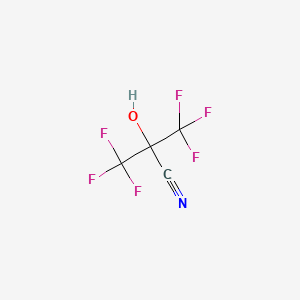

3,3,3-三氟-2-羟基-2-(三氟甲基)丙腈

描述

“3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile” is a chemical compound with the molecular formula C4H2F6O3 . It is also known as “2,2-Bis(trifluoromethyl)-2-hydroxyacetic acid” or "2-Hydroxy-2-trifluoromethyl-3,3,3-trifluoropropionic acid" . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .

Synthesis Analysis

The synthesis of this compound involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringOC(=O)C(O)(C(F)(F)F)C(F)(F)F . The InChI key for this compound is CMQUGOHGJUTDGZ-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound “3,3,3-Trifluoro-2-(trifluoromethyl)propanenitrile” has been shown to undergo dimerization under the action of triethylamine . The properties and reactivity of the dimer and a number of derivatives of α,β-unsaturated γ-H-polyfluorinated acids were investigated .Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a molecular weight of 212.05 . It has a melting point of 82.0 to 86.0 degrees Celsius and a boiling point of 153 degrees Celsius . It should be stored under inert gas and conditions to avoid include hygroscopic conditions .科学研究应用

对映选择性酯交换中的应用

- 液态 CO2 中增强的催化性能: Pseudomonas fluorescens 脂肪酶催化的 3-羟基-3-(2-噻吩基)丙腈在液态二氧化碳中的酯交换反应与有机溶剂相比显示出显著增强的催化性能。该过程实现了优异的对映选择性和高酶活性 (Zhang 等人,2018 年)。

合成和反应研究

- 相关化合物的硝化: 一项关于与 3,3,3-三氟-2-羟基-2-(三氟甲基)丙腈结构相关的化合物 3,3,3-三氟-1,2-环氧丙烷的硝化研究表明,在不同条件下形成各种硝化产物,有助于理解涉及三氟甲基的反应 (Carignan,1963 年)。

生物转化研究

- 吸入暴露中的生物转化: 通过吸入暴露研究大鼠和小鼠中的 2,3,3,3-四氟丙烯(一种与目标化学物质相似的化合物),发现其主要代谢物是 N-乙酰基-S-(3,3,3-三氟-2-羟基-丙基)-l-半胱氨酸的非对映异构体,为三氟甲基化化合物的代谢途径提供了见解 (Schuster 等人,2008 年)。

催化中的应用

- 环氧化物转化中的催化: 席夫碱配合物被用作环氧化物高区域选择性转化为 β-羟基腈的催化剂,涉及与 3,3,3-三氟-2-羟基-2-(三氟甲基)丙腈相似的化合物,表明在合成生物活性分子中具有潜在应用 (Naeimi 和 Moradian,2006 年)。

电池电解质的开发

- 锂离子电池的安全电解质: 包括腈官能化化合物在内的三元混合物作为锂离子电池的电解质表现出高安全性和更好的润湿性,表明相关三氟甲基化合物在先进电池技术中的潜在用途 (Liu 等人,2016 年)。

分子相互作用的理论研究

- 了解分子内氢键: 对包括 3-羟基-丙腈在内的各种腈的理论研究提供了对分子内氢键和变旋相互作用的见解,这对于理解三氟甲基化化合物在不同环境中的行为至关重要 (Fernández 等人,1992 年)。

其他值得注意的应用

- 有机合成中的羟基三氟甲基化: 关于涉及三氟甲基的 CuBr 催化的羟基三氟甲基化反应的研究为有机合成开辟了新的可能性,与药物和农用化学品化合物的开发相关 (Wang 等人,2018 年)。

安全和危害

This compound is classified as causing severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to not breathe dust, fumes, mist, spray, vapors, and to wash skin thoroughly after handling . In case of ingestion, rinse mouth but do not induce vomiting . If inhaled, remove the person to fresh air and keep comfortable for breathing . If it comes in contact with eyes, rinse cautiously with water for several minutes .

作用机制

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, given its chemical structure .

Biochemical Pathways

The biochemical pathways affected by 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile are currently unknown. Given the compound’s structure, it may potentially interact with a variety of biochemical pathways .

Pharmacokinetics

The compound’s trifluoromethyl groups may enhance its lipophilicity, potentially influencing its absorption and distribution .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxy-2-(trifluoromethyl)-3,3,3-trifluoropropiononitrile. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with biological targets .

属性

IUPAC Name |

3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO/c5-3(6,7)2(12,1-11)4(8,9)10/h12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIQYSBFGWWJTQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

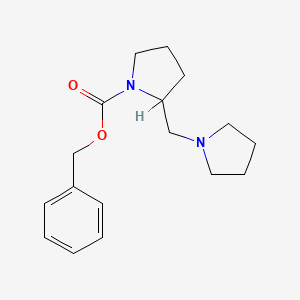

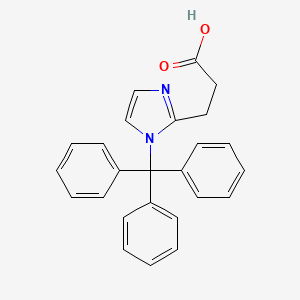

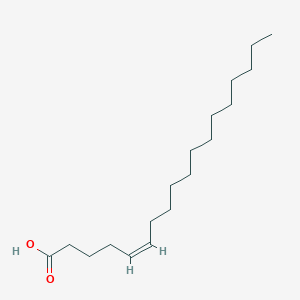

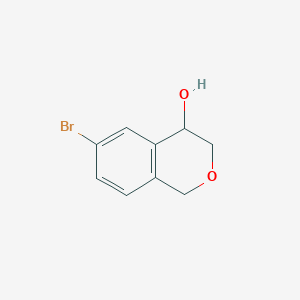

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)

![2,8-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3149674.png)

![4-[(Methylamino)methyl]benzoic acid hydrochloride](/img/structure/B3149710.png)